Cyclopentanone, semicarbazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

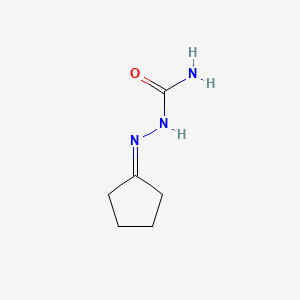

Structure

3D Structure

Properties

CAS No. |

5459-00-7 |

|---|---|

Molecular Formula |

C6H11N3O |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(cyclopentylideneamino)urea |

InChI |

InChI=1S/C6H11N3O/c7-6(10)9-8-5-3-1-2-4-5/h1-4H2,(H3,7,9,10) |

InChI Key |

HVCKHJSXBCTUHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NNC(=O)N)C1 |

Origin of Product |

United States |

Foundational & Exploratory

Cyclopentanone, semicarbazone synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopentanone (B42830) Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclopentanone semicarbazone, a crystalline derivative often used for the identification and purification of cyclopentanone. This document outlines a detailed experimental protocol for its synthesis via a condensation reaction and presents the analytical data used for its structural confirmation and characterization.

Synthesis of Cyclopentanone Semicarbazone

The synthesis of cyclopentanone semicarbazone is achieved through a condensation reaction between cyclopentanone and semicarbazide (B1199961) hydrochloride. The reaction involves the nucleophilic attack of the terminal amine group of semicarbazide on the carbonyl carbon of cyclopentanone, followed by dehydration to form the C=N double bond characteristic of a semicarbazone. A weak base, such as sodium acetate (B1210297), is used to neutralize the hydrochloride salt and facilitate the reaction.

Reaction Scheme: (C₅H₈O) + (CH₆N₃O⁺Cl⁻) + (CH₃COONa) → (C₆H₁₁N₃O) + (CH₃COOH) + (NaCl) + (H₂O)

Experimental Protocol: Synthesis

This protocol details the steps for the laboratory-scale synthesis of cyclopentanone semicarbazone.

Materials and Equipment:

-

Semicarbazide hydrochloride (NH₂NHCONH₂·HCl)

-

Anhydrous sodium acetate (CH₃COONa)

-

Cyclopentanone (C₅H₈O)

-

Ethanol (95%)

-

Deionized water

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers and graduated cylinders

Procedure:

-

Prepare the Semicarbazide Solution: In a 250 mL round-bottom flask, dissolve 2.5 g of semicarbazide hydrochloride and 3.8 g of anhydrous sodium acetate in 25 mL of deionized water.

-

Add Cyclopentanone: To the stirring semicarbazide solution, add 2.0 mL of cyclopentanone dissolved in 20 mL of 95% ethanol.

-

Reaction: The solution will become cloudy as the product begins to precipitate. Allow the mixture to stir at room temperature for 15-20 minutes to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture in an ice bath for 10 minutes to maximize crystal formation. Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold ethanol, followed by a wash with cold deionized water to remove any unreacted starting materials and salts.

-

Drying: Allow the product to air dry on the filter paper or in a desiccator. The typical yield is approximately 80-90%.

Characterization of Cyclopentanone Semicarbazone

The synthesized product is characterized by its physical properties and various spectroscopic methods to confirm its identity and purity.

Physical Properties

The physical properties of the starting materials and the final product are summarized below. A key indicator of a successful reaction is the change from a liquid ketone to a solid crystalline product with a sharp melting point.

| Property | Cyclopentanone | Cyclopentanone Semicarbazone |

| Molecular Formula | C₅H₈O | C₆H₁₁N₃O |

| Molecular Weight | 84.12 g/mol | 141.17 g/mol |

| Appearance | Colorless liquid | White crystalline solid |

| Melting Point | -58.2 °C | ~203 °C |

Spectroscopic Analysis

Spectroscopic analysis provides definitive structural confirmation. The following sections detail the expected results from Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the semicarbazone is confirmed by the disappearance of the strong ketone C=O stretching band from the cyclopentanone starting material and the appearance of new bands corresponding to the C=N, N-H, and amide C=O groups.[1]

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Cyclopentanone (Reactant) | C=O (Ketone) | ~1745 | Strong, Sharp |

| C-H (sp³) | 2850-3000 | Medium-Strong | |

| Cyclopentanone Semicarbazone (Product) | N-H (Amide/Amine) | 3200-3500 | Medium, Broad |

| C-H (sp³) | 2850-3000 | Medium | |

| C=O (Amide I) | ~1670 | Strong | |

| C=N (Imine) | ~1590 | Medium | |

| N-H (Amide II Bend) | ~1560 | Medium |

Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of the product is expected to show distinct signals for the amide (-CONH₂) and imine (-NH-) protons, in addition to the signals for the protons on the cyclopentyl ring.

| Assignment (Cyclopentanone Semicarbazone) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH (Imine) | 9.0 - 10.0 | Singlet (broad) | 1H |

| -NH₂ (Amide) | 6.0 - 7.5 | Singlet (broad) | 2H |

| -CH₂- (α to C=N) | 2.2 - 2.6 | Multiplet | 4H |

| -CH₂- (β to C=N) | 1.6 - 2.0 | Multiplet | 4H |

Carbon-13 NMR identifies the different carbon environments in the molecule. The most significant changes from reactant to product are the disappearance of the ketone carbonyl signal and the appearance of two new downfield signals for the imine (C=N) and amide (C=O) carbons.

| Assignment (Cyclopentanone Semicarbazone) | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | 155 - 160 |

| C=N (Imine) | 150 - 158 |

| -CH₂- (α to C=N) | 30 - 40 |

| -CH₂- (β to C=N) | 20 - 30 |

Visualization of Experimental Workflow & Reaction

Graphical representations of the synthesis workflow and reaction mechanism provide a clear and concise understanding of the process.

Caption: A flowchart illustrating the major steps in the synthesis of cyclopentanone semicarbazone.

Caption: A diagram showing the simplified mechanism for the formation of the semicarbazone.

References

An In-depth Technical Guide to the Chemical Properties of Cyclopentanone Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of cyclopentanone (B42830) semicarbazone. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document details the molecular structure, physical properties, and spectroscopic data of cyclopentanone semicarbazone. Furthermore, it outlines a detailed experimental protocol for its synthesis and characterization, and includes visualizations of the synthetic workflow and reaction mechanism.

Introduction

Semicarbazones are a class of organic compounds derived from the condensation reaction of a ketone or aldehyde with semicarbazide (B1199961).[1] These derivatives are often crystalline solids with sharp melting points, making them historically useful for the identification and characterization of carbonyl compounds.[1][2] Cyclopentanone semicarbazone, the derivative of the cyclic ketone cyclopentanone, shares these characteristics. Beyond its role in qualitative analysis, the semicarbazone functional group is of interest in medicinal chemistry due to the biological activities exhibited by some molecules containing this moiety, including potential antiviral and anticancer properties.[2] A thorough understanding of the chemical properties of cyclopentanone semicarbazone is essential for its synthesis, characterization, and potential application in various scientific endeavors.

Molecular and Physical Properties

Cyclopentanone semicarbazone is a derivative of cyclopentanone where the carbonyl group has been converted to a semicarbazone functional group. The key physical and molecular properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁N₃O | - |

| Molecular Weight | 141.17 g/mol | - |

| CAS Number | 5459-00-7 | [3] |

| Melting Point | 203 °C | - |

| Boiling Point | Data not readily available; semicarbazones often decompose at high temperatures. | - |

| Solubility | Expected to be sparingly soluble in cold water, more soluble in hot water and polar organic solvents such as ethanol (B145695) and acetic acid. | General principle for semicarbazones |

| Appearance | Typically a white to off-white crystalline solid. | General principle for semicarbazones |

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for cyclopentanone semicarbazone is not widely available in public databases. However, based on the known spectral properties of the starting material, cyclopentanone, and the characteristic signals of the semicarbazone moiety, the expected spectral features can be predicted.

Spectroscopic Data of Cyclopentanone (Starting Material)

For reference, the spectroscopic data for the precursor, cyclopentanone, is well-documented and presented below.

| Spectroscopic Data | Cyclopentanone |

| IR (Infrared) Spectrum (cm⁻¹) | Strong C=O stretch around 1740-1750 cm⁻¹, C-H stretching of the methylene (B1212753) groups around 2850-3000 cm⁻¹. |

| ¹H NMR (Proton NMR) Spectrum (δ, ppm) | A multiplet around 1.9-2.2 ppm corresponding to the eight protons of the cyclopentane (B165970) ring. |

| ¹³C NMR (Carbon NMR) Spectrum (δ, ppm) | Carbonyl carbon (C=O) signal around 220 ppm, and signals for the methylene carbons of the ring around 23 and 38 ppm.[4] |

| Mass Spectrum (m/z) | Molecular ion peak at m/z = 84. Key fragmentation peaks at m/z = 56 (loss of CO) and 55.[1][5][6] |

Predicted Spectroscopic Data for Cyclopentanone Semicarbazone

The following table summarizes the expected spectroscopic characteristics of cyclopentanone semicarbazone based on the general features of semicarbazones and the structure of the cyclopentyl group.

| Spectroscopic Data | Predicted Features for Cyclopentanone Semicarbazone |

| IR (Infrared) Spectrum (cm⁻¹) | Absence of the strong C=O stretch from cyclopentanone (1740-1750 cm⁻¹). Appearance of a C=N stretch around 1580-1680 cm⁻¹.[7] Appearance of N-H stretching bands around 3200-3500 cm⁻¹. Presence of a C=O (amide) stretch from the semicarbazide moiety around 1680-1700 cm⁻¹.[7] |

| ¹H NMR (Proton NMR) Spectrum (δ, ppm) | Signals for the protons on the cyclopentane ring, likely shifted slightly from their positions in cyclopentanone. Broad signals for the N-H protons of the semicarbazone group, typically downfield (around 6-10 ppm).[7] |

| ¹³C NMR (Carbon NMR) Spectrum (δ, ppm) | Absence of the cyclopentanone carbonyl signal around 220 ppm. Appearance of a new quaternary carbon signal for the C=N bond, typically in the 150-160 ppm range. A signal for the amide carbonyl (C=O) carbon around 160-180 ppm. Signals for the methylene carbons of the cyclopentane ring. |

| Mass Spectrum (m/z) | Molecular ion peak at m/z = 141. Fragmentation patterns are expected to involve the loss of fragments such as HNCO (m/z = 43) and NH₂CONH₂ (m/z = 60) from the semicarbazide portion of the molecule. |

Experimental Protocols

The synthesis of cyclopentanone semicarbazone is a straightforward condensation reaction. The following protocol is a detailed methodology adapted from general procedures for semicarbazone formation.

Synthesis of Cyclopentanone Semicarbazone

Objective: To synthesize cyclopentanone semicarbazone from cyclopentanone and semicarbazide hydrochloride.

Materials:

-

Cyclopentanone (C₅H₈O)

-

Semicarbazide hydrochloride (CH₆ClN₃O)

-

Sodium acetate (B1210297) (CH₃COONa)

-

Ethanol (C₂H₅OH)

-

Water (H₂O)

-

50 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers

-

Graduated cylinders

Procedure:

-

In a 50 mL round-bottom flask, dissolve approximately 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water.

-

Warm the mixture gently and stir until all solids have dissolved.

-

In a separate beaker, dissolve approximately 1.0 mL of cyclopentanone in 10 mL of ethanol.

-

Add the ethanolic solution of cyclopentanone to the aqueous solution of semicarbazide hydrochloride and sodium acetate in the round-bottom flask.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 30-60 minutes with continuous stirring.

-

After the reflux period, allow the reaction mixture to cool to room temperature. The product may begin to crystallize at this stage.

-

To maximize crystal formation, cool the flask in an ice bath for 15-20 minutes.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified crystals of cyclopentanone semicarbazone in a desiccator or a low-temperature oven.

-

Determine the melting point of the dried product and, if desired, characterize it further using spectroscopic methods (IR, NMR).

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of cyclopentanone semicarbazone.

Caption: Workflow for the synthesis of cyclopentanone semicarbazone.

Reaction Mechanism

The formation of cyclopentanone semicarbazone proceeds through a nucleophilic addition-elimination mechanism.

Caption: Mechanism of cyclopentanone semicarbazone formation.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of cyclopentanone semicarbazone, including its physical characteristics, predicted spectroscopic data, and a comprehensive experimental protocol for its synthesis. While experimentally determined spectroscopic data for this specific compound is not widely available, the provided predictions based on analogous structures offer valuable guidance for its characterization. The included workflows and mechanisms serve to further elucidate the synthesis process. This document is intended to be a foundational resource for scientists and researchers working with or considering the use of cyclopentanone semicarbazone in their studies.

References

Spectroscopic Analysis of Cyclopentanone Semicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the predicted and comparative spectroscopic data for cyclopentanone (B42830) semicarbazone. These values are intended to serve as a reference for researchers working on the synthesis and characterization of this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The predicted ¹H and ¹³C NMR chemical shifts for cyclopentanone semicarbazone are presented below. These predictions are based on the known spectral data of cyclopentanone and the typical chemical shifts for the semicarbazone functional group. For comparative purposes, experimental data for cyclohexanone (B45756) semicarbazone is also included.

Table 1: Predicted ¹H NMR Data for Cyclopentanone Semicarbazone and Experimental Data for Cyclohexanone Semicarbazone

| Proton Type | Predicted Chemical Shift (δ, ppm) for Cyclopentanone Semicarbazone | Experimental Chemical Shift (δ, ppm) for Cyclohexanone Semicarbazone | Multiplicity | Integration |

| NH₂ | 6.0 - 7.0 | ~6.3 | Broad Singlet | 2H |

| NH | 8.0 - 9.0 | ~8.5 | Singlet | 1H |

| α-CH₂ (to C=N) | 2.2 - 2.6 | 2.2 - 2.5 | Multiplet | 4H |

| β-CH₂ | 1.7 - 2.0 | 1.5 - 1.8 | Multiplet | 4H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for Cyclopentanone Semicarbazone and Experimental Data for Cyclohexanone Semicarbazone

| Carbon Type | Predicted Chemical Shift (δ, ppm) for Cyclopentanone Semicarbazone | Experimental Chemical Shift (δ, ppm) for Cyclohexanone Semicarbazone |

| C=O (amide) | 155 - 160 | ~157 |

| C=N | 150 - 155 | ~153 |

| α-C (to C=N) | 30 - 40 | ~35 |

| β-C | 20 - 30 | ~26, ~27 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

The expected IR absorption frequencies for cyclopentanone semicarbazone are listed below, based on the characteristic vibrational modes of its functional groups.

Table 3: Predicted IR Absorption Data for Cyclopentanone Semicarbazone

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3400 - 3500 | Medium |

| N-H | Stretch | 3150 - 3300 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C=O (amide I) | Stretch | 1680 - 1700 | Strong |

| C=N | Stretch | 1640 - 1660 | Medium |

| N-H | Bend (amide II) | 1580 - 1620 | Medium-Strong |

| C-N | Stretch | 1200 - 1300 | Medium |

Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of cyclopentanone semicarbazone in an electron ionization (EI) mass spectrum are outlined below. The fragmentation pattern of semicarbazones is known to involve characteristic losses.[1]

Table 4: Predicted Mass Spectrometry Data for Cyclopentanone Semicarbazone

| Ion | Predicted m/z | Identity |

| [M]⁺• | 141 | Molecular Ion |

| [M - HNCO]⁺• | 98 | Loss of isocyanic acid |

| [M - NH₂CONH₂]⁺• | 81 | Loss of urea |

| [C₅H₈N]⁺ | 82 | |

| [C₅H₇]⁺ | 67 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of cyclopentanone semicarbazone and its analysis using NMR, IR, and MS techniques.

Synthesis of Cyclopentanone Semicarbazone

This procedure describes a standard method for the synthesis of semicarbazones from a ketone.[2]

-

Dissolution of Semicarbazide (B1199961) Hydrochloride: Dissolve semicarbazide hydrochloride and sodium acetate (B1210297) in a minimal amount of water.

-

Addition of Cyclopentanone: To the semicarbazide solution, add an equimolar amount of cyclopentanone dissolved in a suitable solvent like ethanol (B145695).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: The product, cyclopentanone semicarbazone, will precipitate out of the solution upon formation. The solid product is then collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield the pure semicarbazone.

NMR Spectroscopy Protocol

The following is a general protocol for acquiring NMR spectra of semicarbazone samples.[3]

-

Sample Preparation: Dissolve 5-10 mg of the purified cyclopentanone semicarbazone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for semicarbazones due to its ability to dissolve the compound and to avoid the exchange of labile N-H protons.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest for quantitative analysis.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set a spectral width of approximately 220 ppm.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry, purified cyclopentanone semicarbazone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and acquire the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry Protocol

The following is a general protocol for obtaining an electron ionization (EI) mass spectrum.

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. For solid samples, a direct insertion probe can be used, where the sample is heated to induce vaporization.

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of cyclopentanone semicarbazone.

Caption: General workflow for the synthesis and spectroscopic analysis of cyclopentanone semicarbazone.

References

An In-depth Technical Guide on the Biological Activity of Cyclopentanone Semicarbazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazones are a class of compounds characterized by the functional group >C=N-NH-C(=O)NH2. They are typically synthesized through a condensation reaction between a ketone or aldehyde and semicarbazide (B1199961).[1][2] This structural motif has proven to be a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[2][3][4] The biological activity is often attributed to the presence of an azomethine group (-C=N-), which is crucial for their pharmacological effects, and their ability to form stable chelates with transition metal ions.[2]

Concurrently, the cyclopentanone (B42830) ring, a five-membered cyclic ketone, is a structural component found in numerous biologically active natural products and synthetic compounds.[5] Derivatives of cyclopentanone and its unsaturated analog, cyclopentenone, have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[5]

The strategic combination of the semicarbazone moiety with a cyclopentanone scaffold presents a promising avenue for the development of novel therapeutic agents. This guide provides a comprehensive overview of the potential biological activities of cyclopentanone semicarbazone derivatives, drawing upon the established activities of both parent compound classes. It includes quantitative data from related compounds, detailed experimental protocols for biological evaluation, and visualizations of proposed mechanisms of action to facilitate further research and development in this area.

Synthesis of Cyclopentanone Semicarbazone Derivatives

The synthesis of semicarbazones is a well-established chemical transformation. It generally involves the acid-catalyzed condensation of a carbonyl compound (in this case, a substituted cyclopentanone) with semicarbazide or its hydrochloride salt. The reaction is typically carried out in an alcoholic solvent.

Caption: General synthesis of cyclopentanone semicarbazones.

Biological Activities and Mechanisms of Action

While literature specifically detailing the biological activities of cyclopentanone semicarbazone derivatives is sparse, the extensive research on related semicarbazones and cyclopentanone analogs provides a strong foundation for predicting their therapeutic potential.

Anticonvulsant Activity

Semicarbazones are one of the most widely studied classes of compounds for anticonvulsant activity.[1][6] Their efficacy is particularly noted in the maximal electroshock (MES) seizure model, which is predictive of activity against generalized tonic-clonic seizures.[7][8]

Proposed Mechanism of Action: The anticonvulsant effect of semicarbazones is primarily attributed to their ability to block voltage-gated sodium channels, which prevents seizure spread.[1] Key pharmacophoric features include an aryl binding site, a hydrogen-bonding domain, and an electron donor group.[1] Additionally, some studies suggest that these compounds may interact with the picrotoxin (B1677862) binding site of the GABA-A receptor complex or other chloride channels.[7]

Caption: Proposed mechanism for semicarbazone anticonvulsant activity.

Quantitative Data for Aryl Semicarbazone Derivatives:

| Compound Class | Test Model | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| Aryl Semicarbazones | MES (mice, i.p.) | 10 - 83 | < 4 | [7][9] |

| 4-(4-fluorophenoxy) benzaldehyde (B42025) semicarbazone | MES (oral) | Not specified | > 315 | [1] |

| N-substituted-6-fluoro-quinazoline-4-amine Derivatives | MES & scPTZ | 140 - 165 | Not specified | [10] |

Note: ED₅₀ (Median Effective Dose) is the dose effective in 50% of the population. Data is for related semicarbazone derivatives, not specifically cyclopentanone semicarbazones.

Anticancer Activity

Semicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3] Their anticancer potential is often linked to their ability to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways.[4]

Proposed Mechanism of Action: Several semicarbazone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This process involves the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic proteins like cytochrome c, which in turn activates the caspase cascade, culminating in programmed cell death.

Caption: Intrinsic apoptosis pathway induced by semicarbazones.

Quantitative Data for Semicarbazone & Thiosemicarbazone Derivatives:

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Thiosemicarbazones | SW480 (Colon Cancer) | Varies (e.g., 19.1) | [11] |

| Thiosemicarbazones | PC-3 (Prostate Cancer) | 18 - 80 | [12] |

| Thiosemicarbazones | Hep-G2 (Liver Cancer) | Low nM range | [12] |

| Semicarbazones | HeLa (Cervical Cancer) | 19.1 | [11] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13][14] Data is for related (thio)semicarbazone derivatives.

Antimicrobial Activity

Both semicarbazones and cyclopentanone derivatives have been reported to possess antibacterial and antifungal properties.[2][4] Their mechanism of action can involve interference with vital biochemical processes such as DNA synthesis, cell wall biosynthesis, or maintaining thiol contents within the microbial cells.[4]

Quantitative Data for Hydroxy Semicarbazone Derivatives:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydroxy Semicarbazones | S. aureus | >128 | [4] |

| Hydroxy Semicarbazones | E. coli | 32 - >128 | [4] |

| Hydroxy Semicarbazones | P. aeruginosa | 64 - >128 | [4] |

| Hydroxy Semicarbazones | K. pneumonia | 128 - >128 | [4] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test (Anticonvulsant)

This model is used to identify compounds effective against generalized tonic-clonic seizures.[17][18]

-

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.[8]

-

Animals: Male mice (e.g., CF-1) or rats (e.g., Sprague-Dawley).[19]

-

Procedure:

-

Animal Preparation: Acclimatize animals to laboratory conditions. Weigh each animal for accurate dosing.[19]

-

Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral). Testing is conducted at the presumed time of peak effect.[19]

-

Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the animal's corneas, followed by a drop of saline to ensure electrical conductivity. Place corneal electrodes.[8][19]

-

Stimulation: Deliver a supramaximal electrical stimulus. Typical parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[8][19]

-

Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[8]

-

Endpoint: Abolition of the tonic hindlimb extension is the primary endpoint, indicating protection. The median effective dose (ED₅₀) is calculated from the dose-response data.[8]

-

MTT Assay (Anticancer Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

-

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692).[20][22] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]

-

Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: Add MTT labeling reagent to each well (e.g., to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow formazan formation.[20][22]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[20]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value.

-

Broth Microdilution Method (Antimicrobial MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[24][25]

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[15][16]

-

Procedure:

-

Preparation of Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[24]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5×10⁵ CFU/mL) from an overnight culture.[15][24]

-

Inoculation: Add a defined volume of the bacterial suspension to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.[26]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[24]

-

Reading Results: After incubation, examine the wells for turbidity (visible growth). The MIC is the lowest concentration of the compound in a well with no visible turbidity.[24]

-

Conclusion

The hybridization of the cyclopentanone ring with the semicarbazone pharmacophore represents a rational drug design strategy with significant potential. Based on the well-documented anticonvulsant, anticancer, and antimicrobial activities of the individual parent scaffolds, it is highly probable that cyclopentanone semicarbazone derivatives will exhibit a valuable spectrum of biological activities. The synthetic accessibility of these compounds, coupled with established protocols for biological evaluation, provides a clear path forward for their investigation. This technical guide serves as a foundational resource for researchers, encouraging the synthesis and systematic evaluation of this promising, yet underexplored, class of compounds as potential therapeutic agents.

References

- 1. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijsar.in [ijsar.in]

- 7. Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. idexx.dk [idexx.dk]

- 17. scispace.com [scispace.com]

- 18. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. texaschildrens.org [texaschildrens.org]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. protocols.io [protocols.io]

- 26. actascientific.com [actascientific.com]

An In-depth Technical Guide on the Mechanism of Action of Semicarbazones in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazones, a class of compounds synthesized from the condensation of semicarbazide (B1199961) with aldehydes or ketones, have emerged as versatile pharmacophores with a broad spectrum of biological activities.[1][2] Their diverse therapeutic potential, including anticonvulsant, anticancer, antimicrobial, and antiviral properties, has garnered significant interest in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the mechanisms of action of semicarbazones in various biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticonvulsant Activity

Semicarbazone derivatives have shown notable efficacy in preclinical models of epilepsy, with a primary mechanism involving the modulation of neuronal excitability.

Mechanism of Action: Sodium Channel Blockade

The anticonvulsant action of many semicarbazones is primarily attributed to their ability to block voltage-gated sodium channels in a state-dependent manner.[3][4] By binding preferentially to the inactivated state of the sodium channel, these compounds stabilize this non-conducting conformation, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.[5] This mechanism is similar to that of established antiepileptic drugs like phenytoin (B1677684) and carbamazepine.

Diagram of Anticonvulsant Mechanism

Caption: Mechanism of anticonvulsant action of semicarbazone derivatives.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant potency of semicarbazone derivatives is typically evaluated using the maximal electroshock (MES) seizure test, with the median effective dose (ED50) being a key parameter.

| Compound | Animal Model | Route of Administration | MES ED50 (mg/kg) | Reference |

| 4-(4-Fluorophenoxy) benzaldehyde (B42025) semicarbazone | Mouse | Oral | >315 (Protective Index) | [4] |

| 4-Bromobenzaldehyde semicarbazone | Mouse | Intraperitoneal | 10 | [5] |

| Compound with p-nitrophenyl substitution | Mouse | Intraperitoneal | 83 | [5] |

| Imidazolylmethyl-thiazole derivative C1 | Mouse | Intraperitoneal | 7.9 | [6] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for assessing the efficacy of compounds against generalized tonic-clonic seizures.[7][8]

Materials:

-

Electroconvulsive shock generator with corneal or auricular electrodes.

-

Male CF-1 or C57BL/6 mice (25-30 g).

-

Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride).

-

Conductivity solution (e.g., 0.9% saline).

-

Test semicarbazone compound and vehicle.

Procedure:

-

Animal Preparation: Acclimatize animals for at least 3-4 days before the experiment with free access to food and water.

-

Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

-

Electrode Application: At the time of peak drug effect, apply a drop of topical anesthetic to the animal's eyes, followed by the application of corneal electrodes coated with a conductivity solution.

-

Seizure Induction: Deliver a 60 Hz alternating current (typically 50 mA for mice) for 0.2 seconds.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value using probit analysis.

Anticancer Activity

Semicarbazones have demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis.

Mechanism of Action: Induction of the Intrinsic Apoptosis Pathway

Several semicarbazone derivatives trigger programmed cell death in cancer cells via the intrinsic or mitochondrial pathway of apoptosis.[9][10] This process is often initiated by cellular stress, leading to the activation of the tumor suppressor protein p53.[2][3] Activated p53 upregulates the expression of pro-apoptotic BH3-only proteins, such as PUMA and NOXA.[2][4] These proteins, in turn, neutralize anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Mcl-1), leading to the activation of the pro-apoptotic effector proteins BAX and BAK.[4] The oligomerization of BAX and BAK at the mitochondrial outer membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to apoptosis.

Diagram of Semicarbazone-Induced Apoptosis

Caption: Semicarbazone-induced intrinsic apoptosis pathway.

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of semicarbazones is commonly assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Steroidal semicarbazone 7j | HepG2 (Liver) | 3.52 | [9] |

| Carbazole semicarbazone 21 | U87MG (Glioblastoma) | 23.3 | [11] |

| Carbazole semicarbazone 22 | U87MG (Glioblastoma) | 13.82 | [11] |

| Phenyl-substituted semicarbazone 11q | HT29 (Colon) | 0.32 | [12] |

| Phenyl-substituted semicarbazone 11s | MKN45 (Gastric) | 1.57 | [12] |

| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung) | 10.67 | [13] |

| Benzodioxole-based thiosemicarbazone 5 | C6 (Glioma) | 4.33 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][9]

Materials:

-

96-well plates.

-

Cancer cell lines.

-

Complete culture medium.

-

Test semicarbazone compound.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the semicarbazone compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antimicrobial Activity

Semicarbazones have demonstrated promising activity against a range of pathogenic bacteria. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cellular integrity.

Mechanism of Action

The antimicrobial effects of semicarbazones are attributed to several potential mechanisms, including:

-

Inhibition of DNA Gyrase: Some semicarbazones may inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, leading to a bactericidal effect.[10][14][15]

-

Inhibition of Dihydrofolate Reductase (DHFR): Inhibition of DHFR, a key enzyme in the folic acid synthesis pathway, can disrupt the production of essential precursors for DNA and RNA synthesis.[6][13][16]

-

Disruption of Cell Membrane: Some derivatives may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[17][18][19]

Diagram of Antimicrobial Workflow

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of semicarbazones is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydroxy semicarbazone derivative 7 | E. coli | 31.25 | [8] |

| Hydroxy semicarbazone derivative 7 | P. aeruginosa | 62.5 | [8] |

| N-methyl thiosemicarbazone 4 | S. aureus | 39.68 | [18] |

| N-methyl thiosemicarbazone 8 | P. aeruginosa | 39.68 | [18] |

| Semicarbazone derivative 3h | E. coli | 12.5 | [20] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][21]

Materials:

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains.

-

Test semicarbazone compound.

-

Sterile saline (0.85% NaCl).

-

0.5 McFarland turbidity standard.

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Serial Dilution: Perform serial twofold dilutions of the semicarbazone compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Semicarbazones have also been investigated for their potential as antiviral agents, with activity reported against a variety of viruses.

Mechanism of Action

The antiviral mechanisms of semicarbazones are diverse and can be virus-specific. Potential targets and mechanisms include:

-

Inhibition of Viral Enzymes: Semicarbazones may inhibit key viral enzymes essential for replication, such as reverse transcriptase in retroviruses like HIV, or proteases involved in polyprotein processing.[11][17] Some derivatives may also target viral neuraminidase, an enzyme crucial for the release of new virions from infected cells, particularly in the case of the influenza virus.[21]

-

Inhibition of Viral Entry: Some compounds may interfere with the early stages of viral infection by preventing the virus from entering the host cell.

Diagram of Plaque Reduction Assay Workflow

Caption: Experimental workflow for the plaque reduction assay.

Quantitative Data: Antiviral Activity

The antiviral potency of semicarbazones is often expressed as the half-maximal effective concentration (EC50), the concentration that inhibits 50% of the viral effect.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Thiosemicarbazone derivative | Junin virus | Vero | 3.4-12.5 | |

| Benzimidazole-based semicarbazone 22 | Respiratory Syncytial Virus (RSV) | - | 7.0 | [4] |

| Benzimidazole-based semicarbazone 25 | Respiratory Syncytial Virus (RSV) | - | 2.4 | [4] |

| Benzimidazole-based semicarbazone 6 | Human Coronavirus | - | 25-86 | [4] |

| Phenothiazine derivative A8 | Tobacco Mosaic Virus (TMV) | - | 115.7 (µg/mL) |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[1][3][9]

Materials:

-

Confluent monolayer of susceptible host cells in 12-well plates.

-

Virus stock.

-

Test semicarbazone compound.

-

Serum-free culture medium.

-

Semi-solid overlay (e.g., agarose (B213101) or methylcellulose).

-

Crystal violet staining solution.

-

Formaldehyde (B43269) for fixing.

Procedure:

-

Cell Culture: Seed host cells in 12-well plates to form a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of the virus and the semicarbazone compound.

-

Infection: Mix the virus dilutions with the compound dilutions and incubate. Then, infect the cell monolayers with the virus-compound mixture.

-

Overlay: After a virus adsorption period, remove the inoculum and add a semi-solid overlay containing the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).

-

Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Conclusion

Semicarbazones represent a promising class of compounds with a wide array of biological activities. Their mechanisms of action, though diverse, often involve targeting fundamental cellular processes, such as ion channel function, apoptosis, and microbial enzyme activity. The synthetic accessibility and structural versatility of the semicarbazone scaffold provide ample opportunities for the development of novel therapeutic agents with enhanced potency and selectivity. Further research into the specific molecular targets and a deeper understanding of their structure-activity relationships will be crucial for the successful translation of these compounds into clinical applications.

References

- 1. Differential contribution of Puma and Noxa in dual regulation of p53-mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endoplasmic reticulum stress-induced apoptosis: multiple pathways and activation of p53-up-regulated modulator of apoptosis (PUMA) and NOXA by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An antiviral target on reverse transcriptase of human immunodeficiency virus type 1 revealed by tetrahydroimidazo-[4,5,1-jk] [1,4]benzodiazepin-2 (1H)-one and -thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. graphviz.org [graphviz.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. color | Graphviz [graphviz.org]

- 18. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medium.com [medium.com]

- 21. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopentanone Semicarbazone: A Technical Guide for its Application as a Research Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanone (B42830), semicarbazone is a derivative of the cyclic ketone cyclopentanone and finds significant application as a versatile intermediate in organic synthesis. Its structural features, particularly the reactive semicarbazone moiety, make it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of Cyclopentanone, semicarbazone, with a particular focus on its role in medicinal chemistry and drug development as a precursor to pharmacologically active agents. Detailed experimental protocols, comprehensive data presentation, and visualization of its synthetic pathway and potential mechanism of action are provided to support researchers in its effective utilization.

Chemical Properties and Data

This compound is a stable, crystalline solid. Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Properties of Cyclopentanone Semicarbazone

| Property | Value |

| Chemical Name | (Cyclopentylideneamino)urea |

| Synonyms | This compound; 2-Cyclopentylidenehydrazinecarboxamide |

| CAS Number | 5459-00-7 |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

Table 2: Physical Properties of Cyclopentanone and its Semicarbazone Derivative

| Compound | Melting Point (°C) | Boiling Point (°C) |

| Cyclopentanone | -51 | 130.6 |

| This compound | Not explicitly reported, but expected to be a solid with a defined melting point. For comparison, Cyclohexanone semicarbazone has a melting point of 166 °C. | Not applicable |

Table 3: Spectroscopic Data of the Starting Material, Cyclopentanone

| Spectroscopic Technique | Characteristic Peaks |

| FT-IR (Neat) | ~1740 cm⁻¹ (strong, C=O stretch) |

| ¹H NMR (CDCl₃) | δ ~1.9-2.2 ppm (multiplet, 8H) |

| ¹³C NMR (CDCl₃) | δ ~218 ppm (C=O), ~38 ppm (CH₂), ~23 ppm (CH₂) |

Synthesis of Cyclopentanone Semicarbazone: An Experimental Protocol

The synthesis of this compound is typically achieved through a condensation reaction between cyclopentanone and semicarbazide (B1199961) hydrochloride. The following protocol is a generalized procedure based on established methods for semicarbazone formation.

Materials and Reagents

-

Cyclopentanone

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297)

-

Deionized water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

-

Melting point apparatus (optional)

-

Spectroscopic instrumentation (FT-IR, NMR) for product characterization

Experimental Procedure

-

Preparation of the Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water. The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.

-

Reaction Setup: To the semicarbazide solution, add a solution of cyclopentanone (1 equivalent) dissolved in a minimal amount of ethanol.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction is typically complete within 1-2 hours.

-

Isolation of the Product: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product.

-

Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the yield of the product. Characterize the product by measuring its melting point and obtaining its spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity. While a specific yield for cyclopentanone semicarbazone is not cited in the available literature, yields for similar cycloalkanone semicarbazones are reported to be in the range of 70-90%.[1]

Role as a Research Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The semicarbazone moiety can undergo various chemical transformations, making it a versatile synthon.

Synthesis of Pyrazole (B372694) Derivatives

Semicarbazones can be used as precursors for the synthesis of pyrazole derivatives, which are a class of heterocyclic compounds with a wide range of biological activities. A common method involves the Vilsmeier-Haack reaction.

Application in Drug Development: Anticonvulsant Activity

Semicarbazone derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. The structural motif of a semicarbazone is considered a "privileged structure" in medicinal chemistry.

Mechanism of Action: Modulation of GABAergic Neurotransmission

Several studies suggest that the anticonvulsant activity of semicarbazones and related cyclopentanone derivatives may be mediated through the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Specifically, these compounds are thought to interact with the GABAA receptor, a ligand-gated ion channel.

The GABAA receptor possesses multiple allosteric binding sites, which are targets for various drugs, including benzodiazepines and barbiturates. It is hypothesized that cyclopentanone derivatives and their semicarbazones may act as positive allosteric modulators of the GABAA receptor, potentially at or near the picrotoxin (B1677862) binding site. This modulation enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, which is beneficial in seizure control.

References

Anticancer and anticonvulsant properties of semicarbazone compounds

An in-depth technical guide for researchers, scientists, and drug development professionals on the anticancer and anticonvulsant properties of semicarbazone compounds.

Introduction

Semicarbazones are a class of organic compounds formed through the condensation reaction of an aldehyde or a ketone with semicarbazide (B1199961).[1][2] The resulting structure possesses a distinct pharmacophore, the azomethine group (-C=N-), which is fundamental to their wide-ranging biological activities.[1] The structural versatility of the semicarbazone scaffold allows for straightforward modifications, making them an attractive subject of investigation in medicinal chemistry.[1] Literature reviews reveal that semicarbazones exhibit a broad spectrum of pharmacological effects, including anticancer, anticonvulsant, antimicrobial, and antitubercular activities.[3][4][5] This guide provides a comprehensive technical overview of the anticancer and anticonvulsant properties of semicarbazone derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anticancer Properties of Semicarbazones

Semicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their therapeutic potential is often linked to their ability to trigger programmed cell death (apoptosis), halt the cell cycle, and inhibit critical signaling pathways necessary for cancer cell proliferation and survival.[1][6]

Mechanism of Anticancer Action

The anticancer activity of semicarbazones is multifaceted. Key mechanisms include:

-

Induction of Apoptosis: Several semicarbazone derivatives induce apoptosis in cancer cells, primarily through the intrinsic (mitochondrial) pathway.[1][6] This process involves the depolarization of the mitochondrial membrane, which leads to the release of pro-apoptotic proteins and subsequent activation of caspases.[6]

-

Cell Cycle Arrest: Certain derivatives can disrupt the normal progression of the cell cycle. For instance, compound 3c has been shown to induce arrest in the G1 phase of the cell cycle in HL-60 cells, while compound 4a caused an accumulation of abnormal postmitotic cells in the G1 phase.[6]

-

Protein Kinase Inhibition: Semicarbazones have been identified as inhibitors of various protein kinases that are often dysregulated in cancer.[1][6] Inhibition of these kinases can interfere with cellular functions such as proliferation, migration, and cell cycle progression.[6]

-

Metal Chelation and Oxidative Stress: The related thiosemicarbazones are well-known for their metal-chelating abilities, particularly with iron and copper.[7][8] These complexes can be redox-active, leading to the generation of reactive oxygen species (ROS) that cause oxidative damage to cancer cells.[7][9] This mechanism of "iron depletion" and induced oxidative stress is a key contributor to their anticancer effect.[9][10]

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various semicarbazone derivatives is typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | HL-60 (Leukemia) | 13.08 | [6] |

| K562 (Leukemia) | 28.32 | [6] | |

| HT-29 (Colon) | 56.27 | [6] | |

| 4a | HL-60 (Leukemia) | 11.38 | [6] |

| K562 (Leukemia) | 24.36 | [6] | |

| HT-29 (Colon) | 37.89 | [6] | |

| Compound 5 | A549 (Lung) | 10.67 | [11] |

| C6 (Glioma) | 4.33 | [11] | |

| Compound 22 | U87MG (Glioma) | 13.82 | [12][13] |

| Compound 21 | U87MG (Glioma) | 23.3 | [12][13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][14]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Semicarbazone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[1]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.[1]

-

Compound Treatment: Treat the cells with various concentrations of the semicarbazone derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period, typically 48-72 hours.[1]

-

MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

-

Formazan Solubilization: Carefully remove the culture medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Anticonvulsant Properties of Semicarbazones

Semicarbazones have been extensively investigated as a promising class of anticonvulsant agents.[3][4][5] Many derivatives show potent activity in preclinical seizure models, suggesting their potential for treating epilepsy.[15][16]

Mechanism of Anticonvulsant Action

The anticonvulsant activity of semicarbazones is primarily attributed to their ability to modulate neuronal excitability. The leading proposed mechanism is the inhibition of voltage-gated sodium ion (Na+) channels.[4][5] A widely accepted pharmacophore model for anticonvulsant semicarbazones identifies four crucial structural features:[3][17][18]

-

Aryl Binding Site: A lipophilic aryl ring that anchors the molecule to a hydrophobic pocket of the receptor.[3]

-

Hydrogen Bonding Domain (HBD): A region capable of forming hydrogen bonds, often suggested to be the terminal -NHCONH2 group.[3][18]

-

Electron Donor Group: An atom or group with available electrons that can interact with the receptor.[3]

-

Distal Aryl Ring: A second aryl group that provides additional hydrophobic interactions.[18]

Some compounds have also been found to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[19]

Quantitative Anticonvulsant Activity Data

Preclinical evaluation of anticonvulsant drugs often involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The Protective Index (PI) is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), indicating the compound's safety margin.

| Compound | Test | ED50 (mg/kg) | Protective Index (PI) | Reference |

| Compound 1 | MES | 10 | - | [20] |

| C0102862 | MES (oral) | - | > 315 | [4][5][21] |

| Carbamazepine (Std.) | MES (oral) | - | 101 | [4][5][21] |

| Phenytoin (Std.) | MES (oral) | - | > 21.6 | [4][5][21] |

| Valproate (Std.) | MES (oral) | - | > 2.17 | [4][5][21] |

| Compound 10 | MES | - | - | [22] |

| Quinazolinone Deriv. (3A-d-4) | MES & scPTZ | ED50 close to Phenytoin | Higher than Phenytoin | [23] |

| 4-F-phenyl deriv. (5e) | MES | 32.35 | - | [24] |

| scPTZ | < 45 | - | [24] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[15][25]

Materials:

-

Electroconvulsometer

-

Corneal electrodes

-

Male albino mice (20-30 g) or Sprague-Dawley rats (100-150 g)[18][25]

-

Test compounds and vehicle (e.g., 0.5% methylcellulose)

-

Standard drug (e.g., Phenytoin)

-

0.9% saline solution

Procedure:

-

Animal Preparation: Use adult male mice or rats, fasted overnight.[25]

-

Compound Administration: Administer the test compounds, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.).[15][19] Allow for a predetermined time for drug absorption (e.g., 30 minutes to 4 hours).[19]

-

Electrode Application: Instill a drop of 0.9% saline into the eyes of the animal to ensure good electrical contact and prevent tissue damage.[15]

-

Electrical Stimulus: At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50-60 mA for 0.2 seconds) through the corneal electrodes.[1][15]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[1]

-

Data Analysis: Protection is defined as the complete abolition of the tonic hindlimb extension.[1][15] The results are used to determine the ED50 value, which is the dose that protects 50% of the animals from the induced seizure.

Synthesis of Semicarbazone Derivatives

Semicarbazones are typically synthesized via a straightforward condensation reaction.[1][3]

General Synthesis Protocol

A general and efficient procedure for synthesizing semicarbazones is as follows:[1][15][26]

Materials:

-

Aldehyde or ketone (1 equivalent)

-

Semicarbazide hydrochloride (1 equivalent)

-

Sodium acetate (B1210297) or other base (1 equivalent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the selected aldehyde or ketone in ethanol in a reaction flask.[1]

-

In a separate flask, prepare a solution of semicarbazide hydrochloride and sodium acetate in a minimal amount of water, then add ethanol.[1]

-

Add the semicarbazide solution to the aldehyde/ketone solution with stirring.[26]

-

Add a few drops of glacial acetic acid to catalyze the reaction.[1]

-

Reflux the reaction mixture for 1-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[25]

-

After the reaction is complete, cool the mixture. The solid product will often precipitate out.[1]

-

Filter the solid product, wash it with cold ethanol, and dry it. Recrystallization from a suitable solvent (e.g., 95% ethanol) can be performed for further purification.[1][25]

Conclusion and Future Directions

Semicarbazone derivatives represent a highly versatile and promising scaffold in medicinal chemistry.[1] They have consistently demonstrated significant potential as both anticancer and anticonvulsant agents through various mechanisms of action. The ease of their synthesis and the ability to readily modify their structure allow for extensive structure-activity relationship (SAR) studies, which can lead to the optimization of their efficacy and safety profiles.[1]

Future research should focus on elucidating the precise molecular targets of these compounds, particularly their interactions with specific protein kinases in cancer and ion channels in the central nervous system. Further development of derivatives with improved pharmacokinetic properties and lower toxicity is crucial for their potential translation into clinical candidates. The exploration of metal complexes of semicarbazones also remains a fertile ground for discovering novel therapeutics with enhanced activity.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [ouci.dntb.gov.ua]

- 9. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijsar.in [ijsar.in]

- 16. Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of aryl semicarbazones as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. researchgate.net [researchgate.net]

- 25. hilarispublisher.com [hilarispublisher.com]

- 26. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

The Emerging Role of Cyclopentanone Semicarbazone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanone (B42830) semicarbazone and its derivatives are a class of chemical compounds that have garnered increasing interest in the field of medicinal chemistry. Possessing a versatile scaffold, these molecules have demonstrated a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of cyclopentanone semicarbazone, serving as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Semicarbazones are a class of compounds typically formed through the condensation reaction of a ketone or aldehyde with semicarbazide (B1199961).[1] The resulting structure contains the characteristic azomethine group (-C=N-), which is a key pharmacophore contributing to their diverse biological activities.[1] The semicarbazone moiety, with its hydrogen bonding domain and potential for substitution, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] While the broader class of semicarbazones has been extensively studied, those derived from cyclic ketones, particularly cyclopentanone, represent a promising and relatively underexplored area in drug discovery. The cyclopentyl ring introduces a degree of conformational rigidity and lipophilicity that can influence receptor binding and cellular uptake.

This guide will delve into the synthesis of cyclopentanone semicarbazone and its derivatives, followed by a detailed examination of their roles as anticonvulsant, antimicrobial, and cytotoxic agents. Experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Synthesis of Cyclopentanone Semicarbazone Derivatives

The synthesis of semicarbazones is generally a straightforward condensation reaction.[3] For cyclopentanone semicarbazone, the reaction involves the treatment of cyclopentanone with semicarbazide hydrochloride in the presence of a base, such as sodium acetate (B1210297), to neutralize the hydrochloride salt.[1]

General Synthetic Scheme:

Figure 1. General synthesis of cyclopentanone semicarbazone.

Experimental Protocol: Synthesis of Cyclopentanone Semicarbazone

Materials:

-

Cyclopentanone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water.

-

Add ethanol to the solution to aid in the dissolution of the reactants.

-

In a separate flask, dissolve an equimolar amount of cyclopentanone in ethanol.

-

Add the semicarbazide solution to the cyclopentanone solution.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[1]

-

Reflux the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, the product often precipitates out of the solution upon cooling.

-

The precipitate is then filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to yield the pure cyclopentanone semicarbazone.

Biological Activities and Therapeutic Potential

Anticonvulsant Activity